![molecular formula C14H24O3 B14484115 5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one CAS No. 64180-75-2](/img/structure/B14484115.png)
5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one is a chemical compound with a complex structure that includes a cyclohexene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving alkenes or dienes.
Introduction of the ethoxyethoxy group: This step may involve etherification reactions where ethylene glycol derivatives react with the cyclohexene intermediate.
Addition of the propan-2-yl group: This can be done through alkylation reactions using appropriate alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclohexene ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its effects on biological systems, including potential pharmacological properties.
Medicine: Could be explored for therapeutic applications, particularly if it exhibits bioactive properties.
Industry: Used in the production of specialty chemicals, polymers, or as a component in formulations.
Mechanism of Action
The mechanism by which 5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one exerts its effects depends on its interaction with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane fluidity or permeability.
Participating in metabolic pathways: Influencing biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene derivatives: Compounds with similar cyclohexene structures but different substituents.
Ethoxyethoxy compounds: Molecules containing the ethoxyethoxy functional group.
Propan-2-yl substituted compounds: Chemicals with propan-2-yl groups attached to various backbones.
Uniqueness
5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
64180-75-2 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
5-[2-(1-ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24O3/c1-6-16-11(3)17-14(4,5)12-7-10(2)8-13(15)9-12/h8,11-12H,6-7,9H2,1-5H3 |
InChI Key |
ZKTVEGOTPCIZBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)(C)C1CC(=CC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



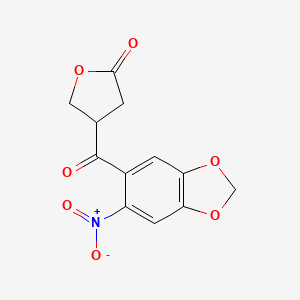
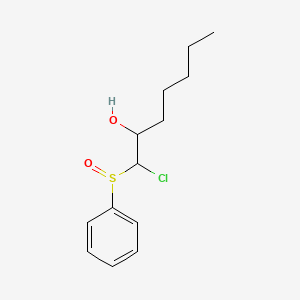
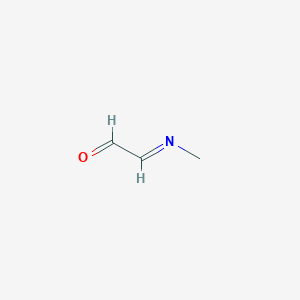
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
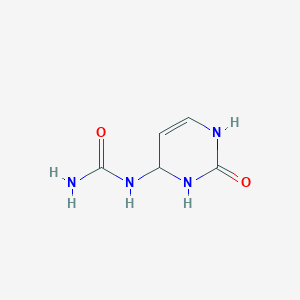

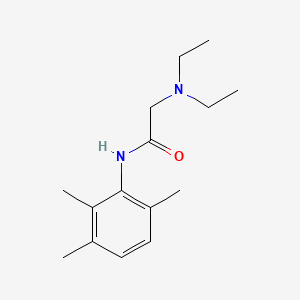
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
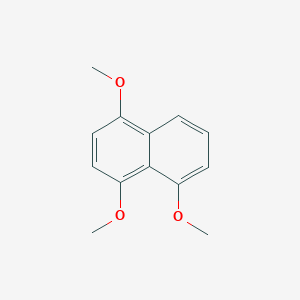
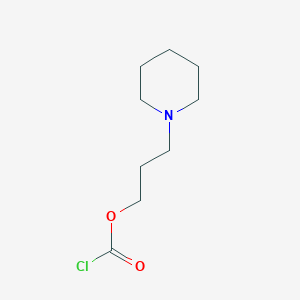
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
